Product packaging for Benzo[d]isoxazol-7-amine(Cat. No.:CAS No. 88237-22-3)

Benzo[d]isoxazol-7-amine

Cat. No.: B1375660
CAS No.: 88237-22-3
M. Wt: 134.14 g/mol
InChI Key: YQTMYTBXEPKNOP-UHFFFAOYSA-N
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Description

Benzo[d]isoxazol-7-amine, with the CAS number 88237-22-3, is a heterocyclic organic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol. This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research. Compounds based on the benzo[d]isoxazole scaffold, such as this amine, have been investigated for their potential as vanilloid receptor (TRPV1) ligands, indicating significant research value in the development of potential therapeutic agents for pain management . Furthermore, related alkoxy-substituted benzo heterocyclic amine compounds have been explored for their ability to inhibit enzymes like sphingomyelin synthase 2, suggesting broader research applications in metabolic and inflammatory diseases, including atherosclerosis, type II diabetes, and fatty liver disease . Researchers utilize this amine as a core synthon for the synthesis of more complex molecules. For its stability, it is recommended to store this product in a dark place, under an inert atmosphere, and at room temperature . This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1375660 Benzo[d]isoxazol-7-amine CAS No. 88237-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTMYTBXEPKNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741557
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-22-3
Record name 1,2-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzo D Isoxazol 7 Amine and Its Derivatives

Strategic Approaches to the Benzo[d]isoxazole Scaffold Synthesis

The construction of the benzo[d]isoxazole scaffold can be achieved through various modern synthetic reactions, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

1,3-Dipolar Cycloaddition Reactions in Isoxazole (B147169) Synthesis

One of the most powerful and widely employed methods for the construction of the isoxazole ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. nih.govrsc.org The versatility of this method allows for the synthesis of a wide array of substituted isoxazoles by varying the components of the reaction.

Nitrile oxides, which are key intermediates, can be generated in situ from various precursors, including aldoximes, hydroximoyl chlorides, and primary nitro compounds. nih.gov For instance, the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes provides a convenient route to nitrile oxides for subsequent cycloaddition. nih.gov The reaction of in situ generated nitrile oxides with alkynes is a highly efficient, regiospecific, and operationally simple method that tolerates a variety of functional groups.

The regioselectivity of the cycloaddition is a critical aspect, and controlling it is paramount for the synthesis of specific isomers. Factors such as the electronic properties of the substituents on both the nitrile oxide and the dipolarophile, as well as the reaction conditions, can influence the regiochemical outcome. organic-chemistry.org

Table 1: Overview of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Precursor for Nitrile OxideDipolarophileKey FeaturesReference
AldoximesAlkynesIn situ generation of nitrile oxide, high regioselectivity. nih.gov
Hydroximoyl ChloridesAlkynesVersatile for a range of substituted isoxazoles. organic-chemistry.org
Primary Nitro CompoundsAlkynes/AlkenesBase-catalyzed condensation and cycloaddition. nih.gov

Metal-Free Synthetic Protocols and Green Chemistry Perspectives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of benzo[d]isoxazole synthesis, this has led to the exploration of metal-free reaction pathways and the application of green chemistry principles. organic-chemistry.org

Metal-free approaches for isoxazole synthesis often rely on the use of organocatalysts or proceed under catalyst-free conditions, thereby avoiding the issues of toxicity, cost, and contamination associated with heavy metals. organic-chemistry.org For example, the synthesis of 2-substituted benzoxazoles, a related class of compounds, has been achieved through an atom-economical and eco-friendly electrochemical oxidation/cyclization of glycine (B1666218) derivatives, which proceeds without transition metals or chemical oxidants and produces only hydrogen gas as a byproduct. organic-chemistry.org

Green chemistry perspectives also emphasize the use of alternative energy sources and benign reaction media. Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net The synthesis of 1,2-benzisoxazole (B1199462) derivatives has been efficiently carried out under microwave irradiation in the presence of a basic ionic liquid, which can be recycled and reused. researchgate.net Similarly, ultrasound-assisted synthesis has been employed for the preparation of benzoxazoles and benzothiazoles in a solvent-free system, offering a rapid and high-yielding process. nih.gov

Cascade Annulation and Multi-component Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation. This approach is highly efficient as it minimizes the number of synthetic steps, purification procedures, and waste generation.

A palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a route to functionalized isoxazoles with good functional group compatibility. organic-chemistry.org Another example involves a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to produce isoxazole derivatives. organic-chemistry.org

Multi-component reactions (MCRs) are another cornerstone of efficient synthesis, where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. The synthesis of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine (B76468) derivatives has been achieved through a multi-component cyclo-condensation reaction. researchgate.net

Regioselective and Stereoselective Synthesis Methodologies

The control of regioselectivity is a central challenge in the synthesis of substituted isoxazoles, as different isomers can exhibit distinct biological activities. Several strategies have been developed to achieve high regioselectivity. For instance, the direct regioselective synthesis of 3,5-disubstituted isoxazoles can be accomplished through a sequence involving the bromination of an electron-deficient alkene, in situ generation of a nitrile oxide, 1,3-dipolar cycloaddition, and subsequent elimination of HBr. organic-chemistry.org

The reaction of 2-alkyn-1-one O-methyl oximes with electrophilic reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2) provides 3,5-disubstituted 4-haloisoxazoles in good to excellent yields under mild conditions. organic-chemistry.org This electrophilic cyclization proceeds with high regioselectivity. organic-chemistry.org

While stereoselectivity is more commonly a consideration in the synthesis of isoxazolines (the partially saturated analogues of isoxazoles), the principles of stereocontrol can be relevant when chiral centers are present in the substituents of the benzo[d]isoxazole ring.

Synthesis of Benzo[d]isoxazol-7-amine and its Positional Isomers/Analogs

The synthesis of specifically substituted benzo[d]isoxazoles, such as this compound, requires careful planning of the synthetic route to ensure the correct placement of the amino group.

Preparation of this compound (Direct and Indirect Routes)

The synthesis of this compound can be approached through both direct and indirect methods. Direct methods would involve the introduction of the amino group onto a pre-formed benzo[d]isoxazole scaffold, while indirect routes typically involve the construction of the heterocyclic ring from a precursor that already contains the nitrogen functionality or a group that can be readily converted to it.

Indirect Route via Nitration and Reduction:

A common and reliable indirect strategy for the synthesis of aromatic amines is the nitration of the aromatic ring followed by the reduction of the nitro group. This approach is applicable to the synthesis of this compound. The general scheme would involve:

Synthesis of the Benzo[d]isoxazole core: This can be achieved through one of the general methods described in section 2.1. For example, starting from an appropriately substituted phenol.

Nitration of the Benzo[d]isoxazole: Introduction of a nitro group at the 7-position of the benzo[d]isoxazole ring. The regioselectivity of the nitration will be directed by the existing substituents on the benzene (B151609) ring.

Reduction of the Nitro Group: The 7-nitrobenzo[d]isoxazole (B1429432) intermediate is then reduced to the corresponding 7-amino derivative. This reduction can be accomplished using a variety of standard reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron powder in acetic acid.

While a specific literature procedure for the synthesis of 7-nitrobenzo[d]isoxazole and its subsequent reduction to the 7-amine was not prominently found, this sequence represents a standard and highly feasible synthetic pathway in organic chemistry.

Potential Direct Routes and Synthesis of Isomers:

Direct amination of the benzo[d]isoxazole ring is generally more challenging. However, methods for the synthesis of other amino-substituted benzisoxazoles have been reported and could potentially be adapted. For instance, an efficient synthesis of 3-amino-substituted 1,2-benzisoxazoles has been demonstrated via a microwave-promoted nucleophilic aromatic substitution on a 3-chloro-1,2-benzisoxazole (B94866) precursor. nih.gov This highlights that the position of the amino group dictates the most viable synthetic strategy.

The synthesis of other positional isomers, such as 3-aminobenzisoxazoles, often involves cyclization of o-halogenated benzonitriles with an oxime source, followed by acidic treatment. chim.it

Table 2: Synthetic Strategies for Aminated Benzo[d]isoxazoles
Target CompoundSynthetic ApproachKey StepsReference
This compoundIndirect Route1. Formation of benzo[d]isoxazole core. 2. Nitration at the 7-position. 3. Reduction of the nitro group.General Synthetic Methodology
3-Amino-1,2-benzisoxazolesDirect Amination (of an isomer)Microwave-promoted nucleophilic aromatic substitution of 3-chloro-1,2-benzisoxazole. nih.gov
3-AminobenzisoxazolesCyclizationReaction of o-halogenated benzonitriles with an oxime source. chim.it

Synthesis of Benzo[d]isoxazol-3-amine Derivatives and Related Scaffolds

The synthesis of benzo[d]isoxazole-3-amine derivatives is well-documented and often serves as a foundational approach for creating libraries of bioactive compounds. These methods typically involve the formation of the isoxazole ring through cyclization.

One prominent method involves the reaction of o-halogenated benzonitriles with an oxime source, followed by acid treatment. For instance, 2-fluorobenzonitriles can react with a base and Kaiser oxime resin to yield O-aryloximes. Subsequent treatment with a trifluoroacetic acid/hydrochloric acid mixture facilitates cyclization to afford 3-amino-benzo[d]isoxazoles. chim.it A similar one-step approach involves reacting o-halogenated benzonitriles with acetohydroxamic acid under basic conditions to yield the desired 3-amino-benzisoxazoles. chim.it

Another efficient strategy is the microwave-promoted nucleophilic aromatic substitution. This method utilizes 3-chloro-1,2-benzisoxazole as a precursor, which can be synthesized from 3-hydroxy-1,2-benzisoxazoles. The 3-chloro derivative readily reacts with various amines under microwave irradiation to produce a range of 3-amino-substituted 1,2-benzisoxazoles in good to high yields (54-90%) within 1 to 6 hours. nih.govresearchgate.net

These synthetic routes are summarized in the table below.

Starting MaterialKey ReagentsProductKey Features
2-FluorobenzonitrileKaiser oxime resin, Base, TFA/HCl3-Aminobenzo[d]isoxazoleTwo-step process involving O-aryloxime formation and acid-catalyzed cyclization. chim.it
o-Halogenated benzonitrileAcetohydroxamic acid, Base3-Aminobenzo[d]isoxazoleConvenient one-step synthesis. chim.it
3-Chloro-1,2-benzisoxazoleVarious amines, Microwave irradiation3-Amino-substituted 1,2-benzisoxazolesRapid, efficient, good to high yields. nih.gov

Synthetic Access to Halogenated and Substituted this compound Analogs

Direct and widely applicable synthetic routes to this compound and its halogenated analogs are not extensively reported in current literature. However, plausible synthetic pathways can be postulated based on fundamental organic transformations. A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. wikipedia.org This suggests a potential two-step synthesis for this compound:

Nitration: Electrophilic nitration of a suitable benzo[d]isoxazole precursor to introduce a nitro group at the 7-position. The regioselectivity of this step would be critical and influenced by existing substituents on the ring.

Reduction: Subsequent reduction of the 7-nitro-benzo[d]isoxazole to the desired 7-amino derivative. A variety of reagents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂) or other reagents like sodium hydrosulfite. wikipedia.org The choice of reducing agent is crucial to avoid the cleavage of the labile N-O bond in the isoxazole ring. researchgate.net

The introduction of halogen atoms onto the benzo[d]isoxazole scaffold has been reported, typically yielding 5-halo derivatives. For example, the introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to modulate biological activity. nih.gov While specific procedures for the halogenation of the 7-amino scaffold are scarce, standard electrophilic halogenation methods could potentially be applied, with the regiochemical outcome dictated by the directing effects of the isoxazole and amino functionalities.

Computational Chemistry and Theoretical Investigations of Benzo D Isoxazol 7 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and chemical behavior of molecules. For benzo[d]isoxazole systems, these methods offer a microscopic perspective on their intrinsic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Theoretical calculations for benzoisoxazole derivatives, often employing the B3LYP method with a 6-311+G(d,p) basis set, have been conducted to determine their structural and electronic properties in both the gas phase and in various solvents. researchgate.net These studies reveal that the benzoisoxazole ring is nearly planar. researchgate.net

The calculated structural parameters, such as bond lengths and angles, for benzoisoxazole derivatives show good agreement with experimental data where available. indexacademicdocs.org This concordance between theoretical and experimental values validates the computational models used.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of molecules. researchgate.net The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are key descriptors of molecular stability and reactivity. nih.gov

For benzoisoxazole and related benzothiazole (B30560) systems, the distribution of these orbitals provides insight into the reactive sites of the molecule. researchgate.netresearchgate.net In many benzothiazole derivatives, the HOMO is typically localized over the benzothiazole moiety and the electron-donating groups, while the LUMO is distributed over the electron-accepting portions of the molecule. mdpi.com This distribution dictates the molecule's ability to donate or accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter; a smaller energy gap suggests higher reactivity. mdpi.com For instance, in a series of studied benzothiazole derivatives, a compound with a CF3 substituent exhibited the lowest HOMO-LUMO energy gap, indicating it to be the most reactive in the series. mdpi.com

Table 1: Calculated DFT Parameters for a Representative Benzothiazole Derivative.
ParameterValue
EHOMO (eV)-6.25
ELUMO (eV)-1.54
Energy Gap (ΔE) (eV)4.71

This table presents theoretical values for a para-methylphenyl substituted benzothiazole, which serves as a model to understand the electronic properties of related heterocyclic systems. The data is sourced from computational studies on benzothiazole derivatives. mdpi.com

Global Chemical Reactivity Indices

Global chemical reactivity indices, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the reactivity of a molecule. These indices include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). mdpi.com

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. mdpi.com

Chemical Potential (μ) indicates the tendency of electrons to escape from the system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Studies on related heterocyclic compounds, such as thiazole (B1198619) derivatives, have utilized these indices to compare the reactivity of different molecules within a series. researchgate.net For benzimidazole (B57391) derivatives, these quantum chemical parameters have been calculated to understand their reactivity profiles, with some compounds being identified as softer (more reactive) than others based on these values. mdpi.com

Table 2: Global Chemical Reactivity Indices for a Model Benzimidazole Derivative.
Reactivity IndexValue (eV)
Chemical Hardness (η)2.355
Chemical Potential (μ)-3.895
Electrophilicity Index (ω)3.21

This table provides an example of calculated global reactivity indices for a benzimidazole derivative, illustrating the application of these descriptors in assessing molecular reactivity. The data is derived from DFT calculations on substituted benzimidazoles. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the interactions of small molecules with biological macromolecules, providing insights that are crucial for drug design and development.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used to understand the interactions between small molecules, such as benzo[d]isoxazole derivatives, and their biological targets.

Docking studies have been performed on various isoxazole (B147169) and benzothiazole derivatives to explore their potential as inhibitors of different enzymes. For example, isoxazole derivatives have been docked into the active site of the COX-2 enzyme to investigate their anti-inflammatory potential. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

In a study of benzothiazole derivatives as potential anticonvulsant agents, molecular docking was used to screen a library of compounds against the GABA-aminotransferase enzyme. wjarr.com The results highlighted several derivatives with excellent docking scores, suggesting strong binding to the target enzyme. wjarr.com Similarly, docking studies on benzoxazole (B165842) derivatives have helped in understanding their antimicrobial activity by examining their interactions with microbial proteins. researchgate.net

Table 3: Molecular Docking Scores of Representative Benzothiazole Derivatives against GABA-aminotransferase.
CompoundMolDock Score
Derivative SDZ3-121.56
Derivative SDZ4-118.93
Derivative SDZ13-115.45
Phenytoin (Standard)-73.63

This table showcases the docking scores of several designed benzothiazole derivatives compared to a standard drug, Phenytoin. Higher negative scores indicate a stronger predicted binding affinity. The data is from an in silico screening study. wjarr.com

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time, offering insights into its stability and conformational changes. nih.gov MD simulations are often used to validate the results of molecular docking studies.

For instance, MD simulations have been performed on complexes of benzimidazole derivatives with the SARS-CoV-2 main protease (Mpro) and the human ACE2 receptor. nih.govjksus.org These simulations, typically run for durations such as 100 nanoseconds, help in analyzing the root-mean-square deviation (RMSD) of the complex, which is an indicator of its stability. nih.govjksus.org A stable complex will show minimal fluctuations in its RMSD value over the course of the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of computational chemistry and drug design, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For benzo[d]isoxazole systems, including derivatives of Benzo[d]isoxazol-7-amine, QSAR models provide predictive insights into the structural requirements for a desired therapeutic effect, such as enzyme inhibition or receptor binding. chemijournal.comchemijournal.com These models are built upon the principle that variations in the biological activity within a congeneric series of molecules are dependent on the changes in their molecular structure.

The development of a robust QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Which describe atomic connectivity and molecular shape.

Electronic descriptors: Such as charge distributions and dipole moments, which govern electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to how a molecule fits into a binding site.

Hydrophobic descriptors: Which influence membrane permeability and binding affinity.

Studies on related heterocyclic scaffolds, such as benzoxazole derivatives, have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate statistically significant models that can guide the synthesis of new analogs with improved potency. nih.gov For instance, a 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives identified key steric and electrostatic fields that correlate with their activity as antidiabetic agents. chemijournal.com Such models yield contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity.

Table 1: Key Statistical Parameters in 3D-QSAR Model Validation (This table is illustrative and provides typical parameters used in QSAR studies on related heterocyclic compounds.)

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness of fit of the model for the training set data.> 0.6
Cross-validated Coefficientq² (or R²cv)Assesses the predictive ability of the model through internal validation (e.g., leave-one-out).> 0.5
Predictive R-squaredR²predEvaluates the model's ability to predict the activity of an external test set of compounds.> 0.5

Data compiled from studies on analogous heterocyclic systems. nih.gov

Pharmacophore modeling is another powerful computational tool that abstracts the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ugm.ac.idnih.gov For this compound derivatives, a pharmacophore model could be generated based on a set of known active compounds or the structure of the target's binding site. nih.govdovepress.com This model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that possess the necessary features for biological activity, potentially leading to new lead compounds. nih.govdovepress.com The development of such models has been instrumental in identifying inhibitors for various targets by rationalizing the key interaction points between a ligand and its receptor. nih.gov

Photophysical Properties and Excited State Dynamics

The photophysical properties of benzo[d]isoxazole derivatives are of significant interest due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging. The core benzo[d]isoxazole scaffold is a fluorophore, and its absorption and emission characteristics are highly sensitive to the nature and position of substituents. The presence of an amino group at the 7-position is expected to have a profound influence on its electronic structure and, consequently, its interaction with light.

The photophysical behavior of these compounds is governed by electronic transitions, typically π→π* and n→π* transitions. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule then relaxes back to the ground state through various pathways, including fluorescence (radiative decay from S₁) and non-radiative processes like internal conversion and intersystem crossing to a triplet state (T₁).

Studies on structurally related amino-substituted benzothiazoles and benzoxazoles provide valuable insights. The amino group generally acts as an electron-donating group, which can lead to an intramolecular charge transfer (ICT) character in the excited state. This ICT character often results in:

Bathochromic (Red) Shift: A shift in the absorption and emission maxima to longer wavelengths compared to the unsubstituted parent compound. mdpi.com

Solvatochromism: A pronounced sensitivity of the emission wavelength to the polarity of the solvent. nih.gov In polar solvents, the ICT excited state is stabilized, leading to a larger Stokes shift (the energy difference between the absorption and emission maxima). nih.gov

Table 2: Representative Photophysical Data for Amino-Substituted Heterocyclic Compounds (This table presents data from related compounds to illustrate the expected properties of this compound systems.)

Compound ClassSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Amino-benzothiadiazoleToluene450545~4100
Amino-benzothiadiazoleAcetonitrile465630~6000
Amino-benzothiazoleMethanol319450~9800
Amino-benzoxazoleChloroform350-380400-450Not specified

Data adapted from studies on various amino-substituted heterocyclic systems. mdpi.comnih.govresearchgate.net

The excited state dynamics describe the sequence of events that occur immediately following photoexcitation. For molecules like this compound, femtosecond transient absorption spectroscopy can be used to track the evolution of the excited state in real-time. Following initial excitation to a Franck-Condon state, the molecule undergoes rapid vibrational relaxation to the lowest energy vibrational level of the S₁ state. From here, it can fluoresce or undergo intersystem crossing (ISC) to the triplet manifold. The efficiency of ISC is a critical parameter, as it populates the long-lived triplet state, which can be involved in phosphorescence or photochemical reactions. Studies on other heterocyclic systems have shown that ISC can be very efficient, with triplet quantum yields approaching 98% in some cases. chemrxiv.org The lifetime of the excited state is another key parameter, indicating how long the molecule remains in the excited state before returning to the ground state.

Medicinal Chemistry and Biological Evaluation of Benzo D Isoxazol 7 Amine and Its Analogs

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies for benzo[d]isoxazole analogs are crucial for optimizing their therapeutic potential. Research has consistently shown that modifications to the core benzo[d]isoxazole ring system and its substituents significantly influence the biological activity and properties of these compounds.

For instance, in the development of Receptor Tyrosine Kinase (RTK) inhibitors, SAR studies identified that 3-amino benzo[d]isoxazoles featuring an N,N'-diphenyl urea moiety at the 4-position potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.org The specific positioning and nature of substituents on the phenyl rings of the urea moiety are critical for achieving high potency.

In the context of Heat Shock Protein 90 (Hsp90) inhibition, SAR analysis of 5,6-dihydro-4H-benzo[d]isoxazol-7-ones revealed that derivatives carrying a resorcinol-like fragment exhibit remarkable inhibitory effects, whereas compounds with a benzamide group on the bicyclic scaffold are devoid of activity. nih.gov This highlights the importance of specific functional groups in mediating interaction with the target protein.

For Bromodomain and Extra-Terminal (BET) protein inhibition, the optimization of benzo[d]isoxazole-containing compounds was guided by co-crystal structures, which provided a solid structural basis for modifications. nih.gov This structure-based design approach led to the development of bivalent inhibitors, which demonstrated significantly enhanced potency compared to their monovalent counterparts. nih.gov

Similarly, for Hypoxia-Inducible Factor (HIF)-1α inhibitors based on the N-phenylbenzo[d]isoxazole-3-carboxamide scaffold, SAR studies demonstrated that the core structure is essential for activity. nih.gov Modifications on the terminal phenyl ring, such as the introduction of dimethylamino or acetyl groups at the para-position, led to highly potent HIF-1α transcriptional inhibitors. nih.govnih.gov

Target Identification and Mechanistic Elucidation of Biological Activity

Analogs of benzo[d]isoxazol-7-amine have been investigated for their activity against a diverse array of molecular targets implicated in various diseases, particularly cancer.

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene expression. wikipedia.org They have emerged as significant targets for cancer therapy. wikipedia.org Structure-based design and optimization have led to the discovery of potent benzo[d]isoxazole-containing BET inhibitors. nih.gov

Key research findings identified compounds 6i (Y06036) and 7m (Y06137) as potent inhibitors that bind to the BRD4(1) bromodomain with high affinity. nih.gov These compounds demonstrated high selectivity over non-BET bromodomains and effectively inhibited the growth of prostate cancer cell lines. nih.gov Further development using a strategy of multivalency led to bivalent inhibitors, such as 17b (Y13021), designed from a monovalent inhibitor. This bivalent compound showed a 32-fold increase in potency in inhibiting the cell growth of LNCaP prostate cancer cells compared to its monovalent precursor. nih.gov

Table 1: Potency of Benzo[d]isoxazole Analogs as BET Inhibitors

Compound Target Binding Affinity (Kd) Reference
6i (Y06036) BRD4(1) 82 nM nih.gov
7m (Y06137) BRD4(1) 81 nM nih.gov

| 17b (Y13021) | BET Proteins | Not specified (bivalent) | nih.gov |

A series of 3-amino-benzo[d]isoxazoles have been identified as multi-targeted inhibitors of receptor tyrosine kinases, which are key mediators of signaling pathways involved in cancer cell proliferation and angiogenesis. acs.org

Specifically, derivatives incorporating an N,N'-diphenyl urea group at the 4-position of the benzo[d]isoxazole scaffold were found to be potent inhibitors of both the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families. acs.org

Furthermore, a separate line of research focused on developing 3-amino-benzo[d]isoxazole and 3-aminoindazole-based compounds as specific inhibitors of c-Met kinase, another important RTK target in non-small cell lung cancer. nih.gov An extensive SAR study led to the identification of compound 28a , which proved to be the most potent c-Met inhibitor within the series, exhibiting powerful inhibitory effects at both the enzymatic and cellular levels. nih.gov Compound 28a also displayed good selectivity against a panel of 14 other RTKs. nih.gov

Table 2: Potency of Benzo[d]isoxazole Analogs as c-Met Inhibitors

Compound Target Enzymatic IC50 Cellular IC50 (EBC-1 cells) Reference
8d c-Met <10 nM Not specified nih.gov
8e c-Met <10 nM Not specified nih.gov
12 c-Met <10 nM Not specified nih.gov
28a c-Met 1.8 nM 0.18 µM nih.gov
28b c-Met <10 nM Not specified nih.gov
28c c-Met <10 nM Not specified nih.gov
28d c-Met <10 nM Not specified nih.gov
28h c-Met <10 nM Not specified nih.gov

| 28i | c-Met | <10 nM | Not specified | nih.gov |

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival. nih.gov Consequently, Hsp90 is a key target in cancer drug discovery. nih.gov

A novel class of 5,6-dihydro-4H-benzo[d]isoxazol-7-ones was designed and synthesized to explore their affinity for the Hsp90 protein. nih.gov Research found that derivatives containing a resorcinol-like fragment demonstrated a significant inhibitory effect on Hsp90. nih.gov In another study, novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives were designed as potential Hsp90 inhibitors. The most active compound, (R)-8n , led to the pronounced suppression of Hsp90-related pathways, including key oncoreceptors like HER2, EGFR, and c-MET, and induced apoptosis in breast cancer cells. rsc.org

Recent research has uncovered a novel mechanism of action for benzo[d]isoxazole derivatives related to the modulation of protein translation. A study identified benzo[d]isoxazole-4,7-diones as a class of small molecules capable of decreasing mycobacterial mistranslation. biorxiv.org This specific type of translational error is linked to antibiotic tolerance in mycobacteria. biorxiv.org

To identify the cellular target, active and inactive analogs were biotinylated for pull-down experiments followed by mass spectrometry. biorxiv.org These experiments identified the Ribosomal Protein S5 (RpS5), a component of the small ribosomal subunit, as a potential target of the active compounds. biorxiv.org This finding suggests that the small ribosomal subunit can be targeted by benzo[d]isoxazole analogs to modulate mistranslation rates, presenting a potential strategy for combating antibiotic-tolerant bacteria. biorxiv.org

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis and metastasis. nih.gov Benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription. nih.govnih.gov

A series of 26 benzo[d]isoxazole derivatives were synthesized and evaluated for their ability to inhibit HIF-1α transcription. nih.gov Among them, compounds 15 and 31 were identified as highly potent inhibitors, both exhibiting an IC₅₀ value of 24 nM in a cell-based dual-luciferase reporter assay. nih.govnih.gov These compounds were found to inhibit HIF-1α transcriptional activity without affecting the expression of the HIF-1α protein itself, demonstrating an on-target effect. nih.gov

Table 3: Potency of Benzo[d]isoxazole Analogs as HIF-1α Transcriptional Inhibitors

Compound Modification HIF-1α Transcription IC50 Reference
3 Cyclohexane ring 5.4 µM nih.gov
7 4-Pyridine ring 10 µM nih.gov
8 2-Pyridine ring 0.94 µM nih.gov
15 para-dimethylamino group 24 nM nih.govnih.gov

| 31 | para-acetyl group | 24 nM | nih.govnih.gov |

Carbonic Anhydrase (CA) Inhibition

The potential of this compound and its direct analogs as carbonic anhydrase (CA) inhibitors is not extensively documented in publicly available scientific literature. While the broader class of isoxazole-containing sulfonamides has been investigated for CA inhibitory activity, specific studies focusing on derivatives of this compound are not readily found. Research in this area has primarily centered on other heterocyclic scaffolds. For instance, studies on isoxazole (B147169) sulfonamides have been conducted, but these have not specified the this compound framework. Therefore, detailed research findings and data tables on the carbonic anhydrase inhibition of this specific compound and its analogs are not available at this time.

Sodium Channel Blocker Activity

Recent medicinal chemistry research has identified benzo[d]isoxazole derivatives as a promising class of voltage-gated sodium channel blockers, with a particular focus on developing selective inhibitors for specific channel subtypes. A study focused on the design and synthesis of novel benzo[d]isoxazole derivatives has demonstrated their potential as anticonvulsants by selectively blocking the NaV1.1 channel. nih.gov

In this research, a series of new benzo[d]isoxazole derivatives were synthesized and evaluated for their anticonvulsant properties. The most potent compound from this series, designated as Z-6b, was found to exhibit significant inhibitory activity against the NaV1.1 channel in patch-clamp experiments. Notably, this compound showed minimal to no inhibitory effect on other sodium channel subtypes such as NaV1.2, NaV1.3, and NaV1.6. nih.gov This selectivity for the NaV1.1 channel is a key finding, as it suggests a more targeted mechanism of action which could potentially lead to a better side-effect profile. The structure-activity relationship (SAR) studies within this series of compounds have provided valuable insights for the future development of selective NaV1.1 channel blockers based on the benzo[d]isoxazole scaffold. nih.gov

Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Inhibition

The benzo[d]isoxazole scaffold has emerged as a key structural motif in the development of small-molecule inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, a critical pathway in cancer immunotherapy. A novel series of compounds incorporating the benzo[d]isoxazole framework has been developed and evaluated for their ability to disrupt the PD-1/PD-L1 interaction. nih.gov

Within this series, a standout compound, referred to as P20 , demonstrated the most potent inhibitory activity. nih.gov The biological evaluation of these compounds has provided valuable preliminary structure-activity relationship (SAR) data, guiding the further optimization of this chemical series. Molecular docking studies of compound P20 with the PD-L1 dimer have offered insights into its binding mode, suggesting a high affinity for the target protein. nih.gov These findings position compound P20 as a promising lead candidate for the development of novel, small-molecule PD-1/PD-L1 inhibitors. nih.gov

Compound IDScaffoldIC50 (nM)Target
P20Benzo[d]isoxazole26.8PD-1/PD-L1 Interaction

Pharmacological Activities and Therapeutic Potential

Anticancer and Antitumor Activities

Antimicrobial and Antibacterial Efficacy

The antimicrobial and antibacterial properties of this compound and its specific analogs have not been a primary focus of published research. While the isoxazole and benzisoxazole cores are present in various compounds with demonstrated antimicrobial activity, detailed studies providing minimum inhibitory concentration (MIC) values for derivatives of this compound against a range of bacterial or microbial strains are scarce in the current scientific literature. Therefore, a comprehensive evaluation of its efficacy in this therapeutic area cannot be provided at this time.

Antiepileptic and Anticonvulsant Properties

Derivatives of benzo[d]isoxazole have been identified as a promising class of compounds with significant antiepileptic and anticonvulsant potential. A recent study focused on the synthesis and evaluation of novel benzo[d]isoxazole derivatives demonstrated their efficacy in preclinical models of epilepsy. The primary mechanism of action for these compounds is believed to be the selective blockade of voltage-gated sodium channels, specifically the NaV1.1 subtype. nih.gov

The anticonvulsant activity of these newly synthesized compounds was assessed using the maximal electroshock (MES) seizure model in mice. The MES test is a well-established preclinical screen for identifying compounds that may be effective against generalized tonic-clonic seizures. In this model, several of the benzo[d]isoxazole derivatives showed a high degree of protection against MES-induced seizures. nih.gov

The most potent compound identified in this study, Z-6b , exhibited a median effective dose (ED50) of 20.5 mg/kg. nih.gov Furthermore, the neurotoxicity of these compounds was evaluated to determine their therapeutic index. The protective index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a measure of the compound's safety margin. Compound Z-6b was found to have a high protective index of 10.3, indicating a favorable separation between its anticonvulsant efficacy and its potential for motor impairment. nih.gov These findings highlight the potential of benzo[d]isoxazole derivatives as a new class of antiepileptic drugs with a selective mechanism of action. nih.gov

Compound IDAnticonvulsant ModelED50 (mg/kg)Protective Index (TD50/ED50)
Z-6bMES20.510.3

Anti-inflammatory Effects

The isoxazole scaffold, a key component of this compound, is found in various compounds exhibiting anti-inflammatory properties. researchgate.netnih.govnih.gov The anti-inflammatory action of these derivatives is often attributed to the inhibition of pro-inflammatory mediators. For instance, certain indolyl–isoxazolidine derivatives have been shown to significantly inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. researchgate.net The potency of some of these compounds in carrageenan-induced edema tests has been found to be comparable to that of indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID). researchgate.net

Furthermore, the anti-inflammatory mechanism of some isoxazole derivatives, such as the active metabolite of leflunomide, A771726, involves the inhibition of cyclooxygenase (COX-1 and COX-2) activity and the suppression of prostaglandin E2 (PGE2) accumulation. researchgate.net Research into various isoxazole derivatives has consistently demonstrated their potential as anti-inflammatory agents, with some studies highlighting their efficacy in both acute and chronic inflammation models. researchgate.netnih.gov For example, a series of indole derivatives bearing an isoxazoline moiety showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, with one compound demonstrating maximum activity and reduced ulcerogenic effects. nih.gov This suggests that the benzo[d]isoxazole core could be a valuable template for designing novel anti-inflammatory drugs.

Antithrombotic Activity

Derivatives containing the isoxazole ring have been investigated for their potential as antithrombotic agents, primarily through the inhibition of platelet aggregation. researchgate.netmdpi.comnih.gov Antithrombotic therapies aim to prevent the formation of blood clots, and antiplatelet agents are a crucial component of this strategy.

Research has shown that synthetic isoxazoles can act as effective antiplatelet agents. mdpi.com In one study, a series of nine synthetic isoxazoles were evaluated, with the most active compound demonstrating approximately 70% inhibition of platelet aggregation. mdpi.com The mechanism of action for this active compound was explored using ADP and collagen as agonists, indicating an inhibitory effect on both platelet aggregation and secretion. mdpi.com Furthermore, this isoxazole derivative was found to reduce the expression of inflammatory markers on activated platelets, such as soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin), which are involved in the development of atherosclerotic lesions. mdpi.com

In another line of research, isoxazolecarboxamide analogs were developed as glycoprotein IIb/IIIa antagonists. researchgate.net While the initial benzamide series showed poor in vivo potency, replacing the benzamide group with an isoxazolecarboxamide significantly improved in vivo antiplatelet effects when administered to dogs, with one analog demonstrating excellent oral antiplatelet activity. researchgate.net This highlights the potential of the isoxazole scaffold in the development of orally active antithrombotic drugs.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease. Various analogs of benzo[d]isoxazole, particularly benzoxazole (B165842) derivatives, have been synthesized and evaluated as potent AChE inhibitors. researchgate.netmdpi.com

Studies on novel benzoxazole derivatives have shown that many of these compounds are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For example, within a series of synthesized compounds, derivatives 6a and 6j strongly inhibited AChE with IC50 values of 1.03 µM and 1.35 µM, respectively. researchgate.net Similarly, novel benzoxazole and naphthoxazole analogs have been identified as powerful cholinesterase inhibitors, with one naphthoxazole derivative exhibiting nanomolar activity against AChE (IC50 = 58 nM). mdpi.com

The structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzoxazole ring system significantly influences inhibitory activity. For instance, replacing a hydrogen atom at a specific position on the resorcinol ring of a naphthoxazole analog with an ethyl group or a chlorine atom led to a notable decrease in AChE inhibitory activity. mdpi.com Molecular docking studies have further elucidated the binding modes of these inhibitors, identifying hydrophobic and pi-pi stacking interactions as crucial for their engagement with the active site of the enzyme. researchgate.net

Inhibitory Activity of Selected Benzoxazole and Naphthoxazole Analogs against Cholinesterases
CompoundTarget EnzymeIC50 Value (µM)Reference
Benzoxazole derivative 6aAChE1.03 researchgate.net
Benzoxazole derivative 6jAChE1.35 researchgate.net
Benzoxazole derivative 6aBChE6.6 researchgate.net
Benzoxazole derivative 6jBChE8.1 researchgate.net
4-(Naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol (Compound 8)AChE0.058 mdpi.com
4-(Naphtho[1,2-d] researchgate.netnih.govoxazol-2-yl)benzene-1,3-diol (Compound 8)BChE0.981 mdpi.com

Antiviral Activity

The benzo-heterocyclic core, including benzo[d]isoxazole and its analogs, has been a foundation for the development of novel antiviral agents with a broad spectrum of activity. nih.gov Research has demonstrated that derivatives from this class exhibit potent inhibitory effects against various RNA and DNA viruses. nih.gov

In one study, a series of unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and tested for their in vitro antiviral activities. nih.gov Several of these compounds showed potent activity against the Coxsackie B3 (Cox B3) virus at low micromolar concentrations, with IC50 values under 5.0 μM. nih.gov Notably, compounds 3d and 2c from this series displayed high selectivity indices (SI) of 99.5 and 83.5, respectively. nih.gov Further evaluation revealed that compounds 3f (IC50 = 3.21–5.06 μM) and 3g (IC50 = 0.71–34.87 μM) possessed broad-spectrum activity against RNA viruses like influenza A and HCV, as well as the DNA virus HBV. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antiviral potency. For instance, the presence of benzimidazole (B57391) and benzothiazole (B30560) moieties was found to favor anti-influenza activity. nih.gov Additionally, the incorporation of electron-withdrawing substituents, such as a chloro or nitro group, on the aromatic or heteroaromatic rings tended to increase the antiviral activity against RNA viruses. nih.gov Other studies on flavonol derivatives containing a benzoxazole moiety have also reported significant antiviral activity against the tobacco mosaic virus (TMV).

Anti-Parkinsonian Potential

Analogs of benzo[d]isoxazole, particularly those containing the isoxazole nucleus, have been explored for their potential in treating neurodegenerative conditions like Parkinson's disease. The therapeutic strategy often involves targeting enzymes such as monoamine oxidases (MAOs) or modulating neurotransmitter receptors.

Isoxazole derivatives have been identified as potent inhibitors of MAO enzymes, which are crucial in the breakdown of neurotransmitters and are key targets for neurological disorders. Specifically, phenylisoxazole carbohydrazides have been investigated as promising leads for developing potent, selective, and reversible MAO-B inhibitors for Parkinson's disease treatment. In preclinical models, one such compound was able to significantly prevent neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that causes permanent symptoms of Parkinson's disease, as evidenced by improved gait behavior and grip strength in animal tests.

Another approach involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. A study on a racemic mixture of a benzodioxole derivative, BDZ-P7, demonstrated a strong neuroprotective impact by modulating AMPA receptor subunits. Subchronic administration of BDZ-P7 partially reversed Parkinson's-like symptoms in a rat model, leading to enhanced locomotor activity. These findings suggest that the core structures related to benzo[d]isoxazole could serve as a basis for developing novel anti-Parkinsonian agents.

Anti-glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases. Consequently, inhibitors of glycation are of significant therapeutic interest.

A series of benzoxazole derivatives were synthesized and screened for their antiglycation potential. This research highlights the promise of the benzoxazole nucleus, a close analog of the benzo[d]isoxazole structure, in mitigating the formation of AGEs. The study underscores that the inclusion of the benzoxazole scaffold is an important strategy in the discovery of drugs targeting glycation. While specific IC50 values for this compound were not detailed in the available literature, the activity of its analogs suggests that this chemical class is a promising area for the development of anti-glycation agents.

In Vivo Efficacy and Preclinical Studies (e.g., xenograft models)

The therapeutic potential of benzo[d]isoxazole analogs has been substantiated through various in vivo preclinical studies, which are essential for evaluating both efficacy and potential toxicities before clinical translation. These studies have spanned multiple disease areas, including cancer, infectious diseases, and neurological disorders.

In the realm of oncology, isoxazole derivatives have demonstrated in vivo anti-lymphoma activity. nih.gov One study identified an isoxazole derivative as a selective SIRT2 inhibitor that exhibited potent cytotoxicity in lymphoma cell lines, with IC50 values ranging from 3 to 7 µM. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the efficacy of such cancer therapeutics in a living system.

For antiviral applications, flavonol derivatives containing a benzoxazole moiety have shown protective and curative activities in vivo. One compound, at a concentration of 200 μg/mL, exhibited protective and curative effects of 85.9% and 67.0%, respectively, against a pathogen in kiwifruit, outperforming the commercial fungicide azoxystrobin.

In the context of neurodegenerative diseases, a benzodioxole derivative, BDZ-P7, was assessed in an in vivo rat model of Parkinson's disease. The study evaluated locomotor activity using the open-field test and found that subchronic administration of the compound led to a partial improvement in motor functions, providing evidence of its neuroprotective potential in a living organism. These preclinical evaluations are critical for validating the therapeutic promise of benzo[d]isoxazole analogs.

Pharmacokinetic and Toxicological Considerations (ADME-Tox Analysis, Drug-likeness)

The journey of a potential drug candidate from a promising hit in early screening to a viable therapeutic agent is fraught with challenges, many of which lie in the realm of pharmacokinetics and toxicology. For the this compound scaffold and its derivatives, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their potential for toxicity (Tox), is critical for successful drug development. This section delves into the pharmacokinetic profile and toxicological assessment of this class of compounds, with a particular focus on in silico predictions and the evaluation of their drug-like properties.

In silico ADME-Tox prediction has become an indispensable tool in modern medicinal chemistry, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thereby reducing the attrition rate in later stages of drug development. These computational models are used to estimate a variety of properties that are crucial for a compound's success as a drug.

For the this compound series, a key area of investigation has been their metabolic stability. A notable example is the potent and selective cyclin G-associated kinase (GAK) inhibitor, SGC-GAK-1, which is chemically known as N-(6-Bromoquinolin-4-yl)this compound. Studies on SGC-GAK-1 revealed that the compound is rapidly metabolized in mouse liver microsomes. This metabolic instability was found to be primarily mediated by cytochrome P450 oxidation. Such rapid clearance presents a significant hurdle for achieving therapeutic concentrations in vivo and maintaining them for a sufficient duration.

Efforts to enhance the metabolic stability of the this compound scaffold have involved chemical modifications to block the sites of metabolism. However, these modifications often lead to a decrease in the compound's potency, highlighting the delicate balance that must be achieved between optimizing pharmacokinetic properties and maintaining biological activity.

In terms of toxicology, preliminary assessments of compounds like SGC-GAK-1 have shown a lack of apparent cellular toxicity at effective concentrations in certain cell lines. For instance, in studies using Vero E6 and Calu-3 cells, SGC-GAK-1 did not exhibit significant toxicity at concentrations up to 20 µM. This suggests a favorable initial safety profile at the cellular level, though more extensive toxicological studies would be required for any clinical candidate.

The following table summarizes some of the key pharmacokinetic and toxicological parameters for SGC-GAK-1, a representative compound of the this compound class.

Compound NameParameterValue/Observation
SGC-GAK-1 Metabolic StabilityRapidly metabolized in mouse liver microsomes
Metabolism PathwayPrimarily cytochrome P450-mediated oxidation
Cellular Toxicity (Vero E6, Calu-3)No apparent toxicity observed at concentrations > 20 µM

The concept of "drug-likeness" is a qualitative assessment of the probability that a compound will be orally bioavailable and have other properties that make it a suitable drug. This is often evaluated using a set of empirical rules, the most famous of which is Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight of 500 daltons or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Compounds that adhere to these rules are considered to have a higher likelihood of good absorption and permeation. Many benzo[d]isoxazole derivatives can be designed to have low molecular weights and a limited number of hydrogen bond donors and acceptors, making them compliant with Lipinski's rules.

The "drug-likeness" of this compound analogs can be predicted using various computational tools. These tools analyze the chemical structure of a compound and calculate a "drug-likeness score" based on the presence of fragments that are commonly found in known drugs and the absence of fragments that are associated with toxicity or poor pharmacokinetics.

For instance, a hypothetical analysis of a series of this compound derivatives might yield the following in silico predictions for their drug-likeness and key ADME properties:

Hypothetical AnalogMolecular WeightlogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsPredicted Oral Bioavailability
Analog A350.43.8140High
Analog B480.54.9260High
Analog C520.65.2372Low
Analog D420.32.5250High

This table illustrates how computational tools can be used to guide the design of new analogs. For example, Analog C, with two violations of Lipinski's rules, would likely be flagged as having a lower probability of success and might be deprioritized in favor of analogs with more favorable predicted properties.

Emerging Applications and Future Research Directions

Development of Benzo[d]isoxazol-7-amine as Chemical Probes

The development of chemical probes is a crucial area of chemical biology, enabling the study of biological processes in living systems. While specific research on this compound as a chemical probe is still in its nascent stages, the inherent properties of the benzisoxazole core suggest significant potential. The aromatic and heterocyclic nature of the scaffold provides a stable platform for the attachment of reporter groups, such as fluorophores or biotin, without drastically altering its core binding properties.

Future research in this area will likely focus on synthesizing derivatives of this compound that can be used to investigate the function and localization of specific biological targets. The amino group at the 7-position serves as a convenient synthetic handle for conjugating these reporter molecules. The development of such probes would be invaluable for target identification and validation, elucidation of drug mechanisms of action, and high-throughput screening assays.

Integration in Novel Drug Delivery Systems or Diagnostic Tools

The integration of small molecules into advanced drug delivery systems or diagnostic tools represents a frontier in medical technology. For this compound, its physicochemical properties could be harnessed for such applications. For instance, its derivatives could be encapsulated within nanoparticles or liposomes to improve their pharmacokinetic profiles, enhance target specificity, and reduce off-target effects.

In the realm of diagnostics, this compound analogs could be developed as imaging agents for positron emission tomography (PET) or magnetic resonance imaging (MRI). By chelating appropriate radioisotopes or paramagnetic ions, these molecules could be designed to accumulate at specific sites of disease, such as tumors or areas of inflammation, allowing for non-invasive visualization and diagnosis. The synthetic tractability of the benzisoxazole scaffold is a key advantage in the design and optimization of such diagnostic agents.

Exploration of Other Biological Pathways and Targets

Research into benzisoxazole derivatives has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net This suggests that the this compound scaffold likely interacts with a variety of biological pathways and targets that remain to be fully elucidated.

A key area of future investigation will be the systematic screening of this compound and its derivatives against a wide range of biological targets. This could uncover novel mechanisms of action and expand the therapeutic potential of this chemical class. For example, while some benzisoxazole derivatives have been explored as anticancer agents, their effects on specific signaling pathways involved in tumorigenesis, such as apoptosis, cell cycle regulation, and angiogenesis, warrant deeper investigation.

Table 1: Biological Activities of Various Benzisoxazole Derivatives

Derivative ClassBiological ActivityTarget/MechanismReference
Benzisoxazole PhosphorodiamidatesAnticancer (Prodrugs)Bioreductive activation to release cytotoxic phosphoramide (B1221513) mustard acs.org
3-Substituted-2,1-benzisoxazolesAntibacterial, AntifungalVaried, targeting microbial growth nih.gov
Novel Benzisoxazole AmidesAntiproliferative (Anticancer)Inhibition of cancer cell growth (HeLa, HT-29, MCF-7, HepG-2) nih.gov

This table presents data for the broader class of benzisoxazole derivatives to illustrate the potential areas of investigation for this compound.

Advancements in Computational Design for Optimized this compound Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency and selectivity. For this compound, computational approaches can be employed to design analogs with optimized binding affinities for specific biological targets.

Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives within the active sites of target proteins. This information can guide the synthesis of new analogs with modifications that enhance these interactions. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to identify the key structural features that contribute to the biological activity of this class of compounds. Such computational insights will accelerate the discovery and development of novel drug candidates based on the this compound scaffold.

Scalable and Sustainable Synthetic Routes for Industrial Relevance

For any promising new compound to have a real-world impact, the development of scalable and sustainable synthetic routes is essential. While various methods exist for the synthesis of the benzisoxazole core, future research must focus on developing processes that are efficient, cost-effective, and environmentally friendly. researchgate.net

This includes the use of greener solvents, catalysts, and reagents, as well as the development of continuous flow manufacturing processes. The optimization of reaction conditions to improve yields and reduce waste will also be a critical area of focus. By addressing these synthetic challenges early in the development process, the path from laboratory discovery to industrial production and clinical application can be significantly streamlined for this compound and its derivatives.

Q & A

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?

  • Multivariate regression : Correlate substituent properties (e.g., Hammett σ values) with IC50 data.
  • Cluster analysis : Group compounds by functional groups to identify activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.